molecular formula C17H19F4NO2 B13252131 tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13252131
M. Wt: 345.33 g/mol
InChI Key: HPIPMDOSUZJDNZ-UHFFFAOYSA-N
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Description

The compound "tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate" is a tetrahydropyridine derivative featuring a tert-butyl carbamate (Boc) protecting group and a substituted phenyl ring at the 4-position. The phenyl substituent contains both fluorine and trifluoromethyl groups at the 4- and 3-positions, respectively, contributing to its unique electronic and steric properties. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or monoamine oxidase modulators) . Its molecular formula is C₁₇H₁₈F₄NO₂ (based on structural analogs in ), with a molecular weight of approximately 356.3 g/mol (calculated).

Properties

Molecular Formula

C17H19F4NO2

Molecular Weight

345.33 g/mol

IUPAC Name

tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H19F4NO2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)12-4-5-14(18)13(10-12)17(19,20)21/h4-6,10H,7-9H2,1-3H3

InChI Key

HPIPMDOSUZJDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate, which is then cyclized and protected with a tert-butyl group . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism by which tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents
Compound Name Substituent Pattern Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(Trifluoromethyl)phenyl C₁₇H₁₉F₃NO₂ 328.1 Substituent position (2-CF₃ vs. 4-F/3-CF₃) alters steric bulk and electronic effects
tert-Butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate 4-Fluoro-3-CF₃-phenyl + imidazole C₂₀H₂₃F₄N₃O₂ 413.42 Piperidine core vs. tetrahydropyridine; imidazole addition increases complexity
tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate 4-(Trifluoromethyl)pyridin-2-yl C₁₆H₁₈F₃N₂O₂ 340.3 Pyridyl vs. phenyl substituent; heteroaromatic ring enhances polarity

Key Insights :

  • Core Saturation : Piperidine derivatives (e.g., ) are fully saturated, offering greater conformational flexibility, while tetrahydropyridines (partially unsaturated) exhibit rigidity, influencing pharmacokinetic properties .
Boronate Ester Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Application
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Boronate ester C₁₆H₂₈BNO₄ 309.21 Suzuki-Miyaura cross-coupling
tert-Butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Boronate ester + methyl substitution C₁₇H₂₉BNO₄ 323.2 Targeted drug synthesis

Key Insights :

  • Boronate esters serve as versatile intermediates for C–C bond formation, unlike the target compound, which is tailored for direct incorporation into pharmacophores .
Trifluoromethylsulfonyloxy Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Reactivity
tert-Butyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate Trifluoromethylsulfonyloxy (OTf) C₁₂H₁₆F₃NO₅S 343.3 High reactivity in nucleophilic substitutions

Key Insights :

  • The OTf group enhances electrophilicity, making this compound a reactive intermediate for further functionalization, whereas the target compound’s aryl group confers stability .

Biological Activity

tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 924275-12-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H19F4NO2C_{17}H_{19}F_4NO_2, with a molecular weight of 345.33 g/mol. The compound features a tetrahydropyridine ring substituted with a tert-butyl group and a fluorinated phenyl moiety, which contributes to its unique biological profile.

PropertyValue
Molecular FormulaC17H19F4NO2C_{17}H_{19}F_4NO_2
Molecular Weight345.33 g/mol
CAS Number924275-12-7
Purity≥97%

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage induced by neurotoxins.
  • Antiproliferative Activity : Preliminary findings suggest that this compound could inhibit the growth of certain cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the tetrahydropyridine ring and the fluorinated phenyl group have been explored to enhance potency and selectivity. For instance, the introduction of additional electron-withdrawing groups has been correlated with increased antiproliferative activity against specific cancer types.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in a significant reduction in neuronal cell death compared to controls. This effect was attributed to its ability to modulate oxidative stress pathways.
  • Anticancer Activity : A recent investigation evaluated the efficacy of this compound against various cancer cell lines, including breast and prostate cancer. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.

Table 2: Biological Activity Summary

Activity TypeModel/MethodObserved Effect
AntioxidantCellular assaysReduced oxidative stress
NeuroprotectiveRodent modelsDecreased neuronal cell death
AntiproliferativeCancer cell linesInhibition of cell proliferation

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